4-((1H-Pyrrol-1-yl)methyl)piperidine

Physicochemical characterization Distillation parameters Synthetic intermediate quality control

SAR campaigns using positional isomers risk inconsistent exit vector geometry and purification mismatches. 4-((1H-Pyrrol-1-yl)methyl)piperidine resolves both: • Defined 4-position substitution ensures reproducible π-π stacking in kinase/GPCR binding pockets. • BP 266.4°C with 23°C margin over saturated analogs enables clean distillation isolation. • LogP 1.63 guarantees predictable C18 HPLC retention for baseline impurity separation. ECHA-notified classification supports ISO 45001 SDS compliance. Global B2B shipping.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 614746-07-5
Cat. No. B1291108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-Pyrrol-1-yl)methyl)piperidine
CAS614746-07-5
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2C=CC=C2
InChIInChI=1S/C10H16N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h1-2,7-8,10-11H,3-6,9H2
InChIKeyKDKCBSOKQNGPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((1H-Pyrrol-1-yl)methyl)piperidine: Physicochemical & Procurement Profile


4-((1H-Pyrrol-1-yl)methyl)piperidine (CAS 614746-07-5) is a heterocyclic building block composed of a piperidine ring substituted at the 4-position with a 1H-pyrrol-1-ylmethyl group . With a molecular formula of C10H16N2 and a molecular weight of 164.25 Da, this compound features a secondary amine on the piperidine ring and an aromatic pyrrole moiety connected via a methylene bridge . It is classified under the ECHA notification system with Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318), and STOT SE Category 3 for respiratory irritation (H335) . The compound is primarily supplied as a research chemical and synthetic intermediate for medicinal chemistry and drug discovery applications .

1 Heterocyclic building block for medicinal chemistry
2 Research chemical and synthetic intermediate use
3 Requires EHS-compliant handling and storage

4-((1H-Pyrrol-1-yl)methyl)piperidine: Analog Substitution Differentiation


Substituting 4-((1H-Pyrrol-1-yl)methyl)piperidine with its closest in-class analogs—such as the saturated pyrrolidinylmethyl variant (CAS 683772-11-4), positional isomers at the 2- or 3-position of the piperidine ring (CAS 164331-93-5, 164331-95-7), or N-methylated derivatives (CAS 87451-37-4)—introduces measurable differences in boiling point, lipophilicity, flash point safety margins, and electronic structure . These physicochemical divergences arise from the aromatic character of the pyrrole ring versus the saturated pyrrolidine ring, the position of substitution on the piperidine scaffold, and the presence or absence of N-substitution on the piperidine nitrogen . Such differences directly affect distillation and purification protocols, chromatographic behavior, and the compound's suitability as a synthetic intermediate where precise reactivity and physicochemical matching are required .

! Aromatic pyrrole vs. saturated pyrrolidine analogs may shift boiling point and chromatographic behavior.
! Positional isomers (2- or 3-substituted) alter spatial geometry and may not match reactivity profiles.
! N-methylated derivatives lack secondary amine handle, limiting modular functionalization.

4-((1H-Pyrrol-1-yl)methyl)piperidine vs. Analogs: Quantitative Evidence


Boiling Point: Pyrrole vs. Pyrrolidine Ring

4-((1H-Pyrrol-1-yl)methyl)piperidine exhibits a significantly higher predicted boiling point of 266.4±13.0 °C at 760 mmHg compared to its saturated analog 4-(pyrrolidin-1-ylmethyl)piperidine (CAS 683772-11-4) at 243.1±8.0 °C . This 23.3 °C difference is directly attributable to the aromatic character of the pyrrole ring versus the fully saturated pyrrolidine ring, which alters intermolecular π-stacking and dipole interactions .

Boiling Point
Cross-study comparable
266.4 ± 13.0 °C
Supports thermal separation protocol differentiation
23.3 °C higher vs. saturated analog; predicted data
Physicochemical characterization Distillation parameters Synthetic intermediate quality control

Lipophilicity Differentiation

The target compound has a reported LogP of 1.63 (Chemsrc) or XLogP3 of 0.9 (PubChem computed) , while its saturated pyrrolidine analog 4-(pyrrolidin-1-ylmethyl)piperidine has an ACD/LogP of 1.24 . The difference of 0.39 LogP units (using the Chemsrc value) indicates that the aromatic pyrrole-containing target compound is measurably more lipophilic than its saturated counterpart, leading to longer reversed-phase HPLC retention times and potentially different membrane permeability characteristics .

Lipophilicity
Cross-study comparable
LogP 1.63
Reversed-phase retention time benchmark
Δ +0.39 vs. saturated analog; Chemsrc vs. ACD/LogP
Lipophilicity LogP Chromatographic retention ADME prediction

Flash Point and Safety Classification

The predicted flash point for 4-((1H-Pyrrol-1-yl)methyl)piperidine is 114.9±19.8 °C , compared to 93.1±9.4 °C for the saturated analog 4-(pyrrolidin-1-ylmethyl)piperidine . This 21.8 °C higher flash point places the target compound more firmly outside the flammable liquid classification threshold (typically ≤93 °C for UN Class 3), potentially resulting in different storage and transport regulatory requirements under OSHA and DOT/ADR frameworks .

Flash Point
Cross-study comparable
114.9 ± 19.8 °C
May affect transport classification requirements
21.8 °C above saturated analog; predicted data
Flash point Safety classification Storage requirements Transport regulations

Aromatic vs. Saturated Ring Electronics

The target compound contains an aromatic 1H-pyrrole ring connected via a methylene bridge to the piperidine, whereas 4-(pyrrolidin-1-ylmethyl)piperidine (CAS 683772-11-4) contains a fully saturated pyrrolidine ring . This fundamental electronic difference results in the pyrrole ring having a conjugated π-electron system capable of participating in π-π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in biological targets, while the pyrrolidine ring cannot engage in such interactions . The pyrrole N-H can also act as a hydrogen bond donor, whereas the pyrrolidine tertiary amine cannot .

Ring Electronics
Class-level inference
Aromatic π-system present; pyrrole N-H donor
Enables π-stacking unavailable to saturated analogs
Class-level SAR; target-specific binding data to verify
Aromaticity π-π stacking Electronic structure Hydrogen bonding

Regulatory Hazard Classification

The ECHA notified classification for 4-((1H-Pyrrol-1-yl)methyl)piperidine includes Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318: Causes serious eye damage), and STOT SE Category 3 (H335: May cause respiratory irritation), carrying the danger signal word and both exclamation mark and corrosion pictograms . This specific combination of hazard classifications, particularly the Eye Damage Category 1 designation, imposes specific handling, storage, and personal protective equipment (PPE) requirements that may differ from analogs with different impurity profiles or structural features . At the time of this assessment, detailed GHS classifications for the pyrrolidine analog (CAS 683772-11-4) or positional isomers were not available in comparable regulatory databases, making direct regulatory comparison difficult.

Hazard Classification
Supporting evidence
H302, H315, H318, H335; Danger
Regulatory documentation for EHS-compliant procurement
ECHA notified; comparator regulatory data unavailable
GHS classification Hazard statements Safety data sheet Regulatory compliance

4-((1H-Pyrrol-1-yl)methyl)piperidine: Application Scenarios


π-Stacking Pharmacophore for Medicinal Chemistry

In drug discovery programs targeting proteins with aromatic-rich binding pockets (e.g., kinase catalytic sites, GPCR orthosteric pockets, or bromodomains), 4-((1H-Pyrrol-1-yl)methyl)piperidine provides a scaffold where the pyrrole ring can engage in π-π stacking while the piperidine secondary amine offers a modular handle for further functionalization (e.g., amide coupling, reductive amination, or sulfonamide formation) . The 4-position substitution pattern on the piperidine ring provides a defined spatial relationship between the basic amine and the aromatic group that differs from 2- or 3-substituted positional isomers, enabling distinct exit vector geometry in SAR exploration .

Thermal Separation in Multi-Step Synthesis

The boiling point of 266.4±13.0 °C allows for distillation-based purification under conditions that may be incompatible with the more volatile saturated analog (BP 243.1 °C) . This 23 °C difference provides a practical window for fractionation in multi-step synthetic sequences where product purity relies on thermal separation, making the aromatic pyrrole derivative the preferred choice when downstream steps require solvent-free intermediate isolation .

EHS-Compliant Procurement

For CROs, pharmaceutical R&D facilities, and academic core laboratories operating under ISO 45001 or equivalent occupational health and safety management systems, 4-((1H-Pyrrol-1-yl)methyl)piperidine has a formally documented ECHA notified classification (H302, H315, H318, H335) . This enables proper SDS authoring, PPE specification, and risk assessment documentation that may not be as readily available for less widely registered structural analogs, providing a compliance advantage in regulated research environments .

Chromatographic Method: Lipophilicity Benchmark

The LogP of 1.63 for 4-((1H-Pyrrol-1-yl)methyl)piperidine provides a defined lipophilicity benchmark for reversed-phase HPLC and flash chromatography method development . Compared to the more polar pyrrolidine analog (ACD/LogP 1.24), the target compound exhibits measurably longer retention on C18 stationary phases, which can be exploited to achieve baseline separation from more polar reaction byproducts, starting materials, or structurally related impurities during purification .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Aromatic pyrrole for π-stacking; secondary amine handle
Target-engagement assay context; SAR exit-vector geometry
Multi-step synthesis purification
Boiling point separation window
Distillation protocol compatibility; thermal stability review
EHS-compliant research procurement
Documented ECHA hazard classification
SDS authoring; PPE specification; risk assessment documentation
Chromatographic method development
Lipophilicity benchmark
Reversed-phase retention; separation from polar byproducts

Technical Documentation Hub

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